Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate
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Overview
Description
Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs .
Scientific Research Applications
Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is unique due to its specific substitution pattern and the presence of the sulfanyl and oxobutanoate groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
Ethyl 2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant family of N-heterocyclic compounds that have garnered attention due to their potential as therapeutic agents. They exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties. The structural diversity of these compounds allows for various modifications that can enhance their efficacy and selectivity against specific biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, they may inhibit kinases or phosphodiesterases, leading to reduced cell proliferation and survival in cancer cells .
- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .
- Modulation of Signaling Pathways : Pyrazolo[1,5-a]pyrimidines may interfere with critical signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, both of which are crucial for cell growth and survival .
Research Findings and Case Studies
Recent studies have highlighted the promising biological activities of this compound:
Anticancer Activity
A study investigating various pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values indicating potent activity .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Ethyl 2-[...]-3-oxobutanoate | HeLa | 15 | Apoptosis induction |
Ethyl 2-[...]-3-oxobutanoate | MCF-7 | 20 | Cell cycle arrest |
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to tumor progression. In vitro assays revealed that this compound effectively inhibited the activity of certain kinases involved in cancer cell signaling pathways .
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-19(24)17(13(3)23)26-16-10-12(2)21-18-15(11-20-22(16)18)14-8-6-5-7-9-14/h5-11,17H,4H2,1-3H3 |
InChI Key |
WRKYEFIMCFUMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |
Origin of Product |
United States |
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